molecular formula C13H19NO3 B8167830 tert-Butyl 2-(5-amino-2-methylphenoxy)acetate

tert-Butyl 2-(5-amino-2-methylphenoxy)acetate

Cat. No.: B8167830
M. Wt: 237.29 g/mol
InChI Key: GLKOSLZWCGXVAY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-amino-2-methylphenoxy)acetate is an aromatic ester derivative featuring a tert-butyl ester group, a substituted phenoxy moiety (5-amino-2-methylphenyl), and an acetoxy linker. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl 2-(5-amino-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-5-6-10(14)7-11(9)16-8-12(15)17-13(2,3)4/h5-7H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOSLZWCGXVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-amino-2-methylphenoxy)acetate typically involves the reaction of 5-amino-2-methylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(5-amino-2-methylphenoxy)acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products are primarily amine derivatives.
  • Substitution reactions yield various substituted phenoxyacetates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(5-amino-2-methylphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers are investigating its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-amino-2-methylphenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, influencing their activity. The phenoxyacetate moiety may interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and signal transduction pathways.

Comparison with Similar Compounds

Ester Group Variations

  • tert-Butyl vs. This may enhance stability under acidic or basic conditions, as observed in tert-butyl esters of related aryl acetates .
  • Solubility: Methyl and ethyl esters generally exhibit higher aqueous solubility than tert-butyl analogs due to reduced hydrophobicity. For example, Methyl 2-(3-aminophenyl)acetate may dissolve more readily in polar solvents .

Substituent Effects on the Phenyl Ring

  • Amino Group Position: The 5-amino substituent in the target compound contrasts with para- or meta-amino groups in analogs. Ortho-methyl substitution introduces steric effects that may limit rotational freedom and alter binding interactions in biological systems .
  • Reactivity: The amino group enhances nucleophilicity, making the compound susceptible to electrophilic reactions (e.g., acylation or diazotization). This differs from methoxy or formyl-substituted analogs, which prioritize electrophilic substitution .

Biological Activity

tert-Butyl 2-(5-amino-2-methylphenoxy)acetate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its applications in drug development, particularly as a precursor for active pharmaceutical ingredients and as a ligand in receptor binding studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17N1O3
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a phenoxyacetate moiety, which contribute to its biological interactions.

The biological activity of this compound is influenced by its structural components:

  • Amino Group : The amino group can form hydrogen bonds with biological receptors, which may enhance binding affinity and specificity.
  • Phenoxyacetate Moiety : This part of the molecule may interact with hydrophobic pockets in proteins, modulating their function and influencing various biochemical pathways.

These interactions can lead to effects such as enzyme inhibition or activation, receptor modulation, and alterations in signal transduction pathways.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory activities. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in various cell models, suggesting their potential use in treating inflammatory diseases.

Anticancer Activity

Studies have explored the anticancer properties of this compound. In vitro assays demonstrate that it can inhibit the proliferation of certain cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against melanoma and leukemia cells by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study investigated the effects of a related compound on HL-60 leukemic cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the amino and phenoxy groups can enhance anticancer efficacy .
  • Neuroprotective Effects :
    In another study focusing on neurodegenerative diseases, derivatives were tested for their ability to protect astrocytes from amyloid-beta-induced toxicity. The compounds demonstrated a reduction in oxidative stress markers and inflammatory cytokines, highlighting their potential role in neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress and inflammation in astrocytes

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